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molecular formula C4H5F3OS B6299289 1-Trifluoromethylsulfanyl-propan-2-one CAS No. 42105-30-6

1-Trifluoromethylsulfanyl-propan-2-one

Cat. No. B6299289
M. Wt: 158.14 g/mol
InChI Key: INWKNMFZRQVEOE-UHFFFAOYSA-N
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Patent
US03937738

Procedure details

A mixture of 2-propanone (0.25 mole), ethanol (0.49) and dichloromethane (75 ml) was introduced into a sealed and pressure tested vessel having a volume of about 500 ml under reduced pressure. Trifluoromethanesulfenyl chloride (0.22 mole) was then added to the cooled, evacuated vessel. The vessel was warmed to about 25°C and then rocked for five days. The vessel was vented through a cold gas trap (-78°C) to trap any unreacted trifluoromethylsulfenyl chloride gas and then through a scrubbing system to remove the vented hydrogen chloride gas. Residual liquid was transferred to a flask and distilled to give about 24 g of 1-trifluoromethylthio-2-propanone. The structure of the purified product (b.p. 51°-52°C/22 mm Hg) was confirmed by spectral and elemental analyses.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:4])[CH3:3].C(O)C.[F:8][C:9]([F:13])([F:12])[S:10]Cl>ClCCl>[F:8][C:9]([F:13])([F:12])[S:10][CH2:1][C:2](=[O:4])[CH3:3]

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.22 mol
Type
reactant
Smiles
FC(SCl)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into
CUSTOM
Type
CUSTOM
Details
a sealed
CUSTOM
Type
CUSTOM
Details
evacuated vessel
CUSTOM
Type
CUSTOM
Details
The vessel was vented through a cold gas trap
CUSTOM
Type
CUSTOM
Details
(-78°C) to trap any unreacted trifluoromethylsulfenyl chloride gas and then through a scrubbing system to remove the vented hydrogen chloride gas
CUSTOM
Type
CUSTOM
Details
Residual liquid was transferred to a flask
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
FC(SCC(C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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